(5-((Butylamino)methyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a butylamino methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Butylamino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of a thienyl precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions, where the thienyl precursor is reacted with a boron reagent under mild conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-((Butylamino)methyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The thienyl ring provides additional reactivity and stability to the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring instead of a thienyl ring.
2-Thienylboronic acid: Similar structure but lacks the butylamino methyl group.
Butylboronic acid: Contains a butyl group but lacks the thienyl ring.
Uniqueness
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of the thienyl ring and the butylamino methyl group, which provides distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C9H16BNO2S |
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Molecular Weight |
213.11 g/mol |
IUPAC Name |
[5-(butylaminomethyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H16BNO2S/c1-2-3-6-11-7-8-4-5-9(14-8)10(12)13/h4-5,11-13H,2-3,6-7H2,1H3 |
InChI Key |
DVSPIQULUXLENC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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